N-[2-methyl-5-(2-thiazolo[5,4-b]pyridinyl)phenyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide
Overview
Description
N-[2-methyl-5-(2-thiazolo[5,4-b]pyridinyl)phenyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide is a complex organic compound that features a thiazolo[5,4-b]pyridine moiety. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to act on a wide range of targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, depending on the specific derivative and target . For instance, some thiazole derivatives have been found to inhibit the aggregation factor of human platelets , urokinase , and poly (ADP-ribose) polymerase-1 .
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways, depending on the specific derivative and target . For example, some thiazole derivatives have been found to inhibit the aggregation factor of human platelets , urokinase , and poly (ADP-ribose) polymerase-1 , affecting the corresponding biochemical pathways.
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacokinetic properties, depending on the specific derivative .
Result of Action
Thiazole derivatives are known to have a wide range of effects, depending on the specific derivative and target . For example, some thiazole derivatives have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole, a core structural component of this compound, is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound’s action, efficacy, and stability could be influenced by the solvent environment.
Biochemical Analysis
Biochemical Properties
The compound N-[2-methyl-5-(2-thiazolo[5,4-b]pyridinyl)phenyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide has been shown to exhibit potent inhibitory activity against phosphoinositide 3-kinase (PI3K), a key enzyme involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking . The compound’s interaction with PI3K is believed to be a major factor in its biochemical properties .
Cellular Effects
In cellular processes, this compound has been found to have significant effects. It has been shown to inhibit PI3K, which plays a crucial role in many cellular functions . By inhibiting PI3K, the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with PI3K. The compound binds to PI3K, inhibiting its activity and leading to changes in cellular functions . This binding interaction is a key part of the compound’s mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-5-(2-thiazolo[5,4-b]pyridinyl)phenyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide typically involves multiple steps starting from commercially available substancesCommon reagents used in these reactions include various chlorides, amines, and sulfonyl chlorides .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-methyl-5-(2-thiazolo[5,4-b]pyridinyl)phenyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various chlorides and amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
N-[2-methyl-5-(2-thiazolo[5,4-b]pyridinyl)phenyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-b]pyridine derivatives: These compounds share the thiazolo[5,4-b]pyridine core and exhibit similar biological activities.
Benzodioxin derivatives: Compounds with the benzodioxin moiety may have comparable chemical properties and applications.
Uniqueness
N-[2-methyl-5-(2-thiazolo[5,4-b]pyridinyl)phenyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S2/c1-13-4-5-14(20-23-16-3-2-8-22-21(16)29-20)11-17(13)24-30(25,26)15-6-7-18-19(12-15)28-10-9-27-18/h2-8,11-12,24H,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGGLPVOIYGMLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.